N-(2-(6-((2-(mesitylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide
Description
N-(2-(6-((2-(Mesitylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core, a thioether linkage, and two key substituents: a mesitylamino-acetyl group and a 4-methylbenzamide side chain. The triazolo-pyridazine scaffold is a bicyclic system known for its pharmacological relevance, particularly in kinase inhibition and anticancer research . The thioether linkage (C-S-C) may confer metabolic stability compared to oxygen-based ethers, while the 4-methylbenzamide moiety could interact with hydrophobic enzyme pockets .
Synthetic routes for analogous triazolo-pyridazine derivatives often involve cyclocondensation of hydrazine derivatives with pyridazine precursors, followed by functionalization via nucleophilic substitution or coupling reactions. Similarly, describes ethyl bromoacetate-mediated thiol alkylation under triethylamine (TEA), which aligns with the synthesis of the (2-(mesitylamino)-2-oxoethyl)thio group .
Properties
IUPAC Name |
4-methyl-N-[2-[6-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N6O2S/c1-16-5-7-20(8-6-16)26(34)27-12-11-22-30-29-21-9-10-24(31-32(21)22)35-15-23(33)28-25-18(3)13-17(2)14-19(25)4/h5-10,13-14H,11-12,15H2,1-4H3,(H,27,34)(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKUYJRPQDGNSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=C(C=C(C=C4C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(6-((2-(mesitylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide, identified by its CAS number 872993-82-3, is a compound of interest due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 474.6 g/mol. Its structure features a complex arrangement that includes a triazole ring and a pyridazine moiety, which are often associated with various biological activities.
| Property | Value |
|---|---|
| CAS Number | 872993-82-3 |
| Molecular Formula | C25H26N6O2S |
| Molecular Weight | 474.6 g/mol |
Pharmacological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities. The following sections detail the specific pharmacological effects observed for this compound and related derivatives.
Anticancer Activity
Several studies have explored the anticancer potential of triazole and pyridazine derivatives. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines.
- Cytotoxicity Assays : In vitro studies using the MTT assay have demonstrated that certain derivatives exhibit IC50 values in the micromolar range against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. For example, one study reported an IC50 value of 1.06 μM for a closely related compound against A549 cells .
The mechanism by which these compounds exert their anticancer effects typically involves the inhibition of specific kinases or pathways:
- c-Met Inhibition : The compound's structural analogs have been shown to inhibit c-Met kinase activity, which is crucial in cancer progression. The inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .
Other Biological Activities
In addition to anticancer properties, compounds related to this compound have been associated with other pharmacological activities:
Antimicrobial Activity
Research into similar triazole derivatives has indicated potential antimicrobial effects. These compounds may inhibit bacterial growth and show efficacy against various strains .
Anti-inflammatory Effects
Some studies suggest that triazole-containing compounds can modulate inflammatory pathways by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), thus reducing inflammation and pain .
Case Studies
A review of recent literature highlights various case studies focusing on the synthesis and biological evaluation of triazolo-pyridazine derivatives:
- Study on Anticancer Activity : A series of triazolo-pyridazine derivatives were synthesized and evaluated for their anticancer properties. The most promising compounds showed significant cytotoxicity against multiple cancer cell lines with low IC50 values .
- Evaluation of Antimicrobial Properties : Another study assessed the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria, demonstrating substantial inhibitory effects .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Lipophilicity : The mesityl group in the target compound increases logP significantly compared to methoxy () or pyridinyl () substituents. This enhances blood-brain barrier penetration but may reduce aqueous solubility.
- Solubility : The ethanamine group in ’s compound improves solubility via protonation, whereas the target compound’s benzamide and mesityl groups favor organic solvents .
Methodological Considerations for Similarity Assessment
emphasizes that structural similarity metrics (e.g., Tanimoto coefficient, MACCS fingerprints) must account for both core scaffolds and substituents . For example:
Q & A
Basic: What are the critical steps for synthesizing N-(2-(6-((2-(mesitylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide?
Answer:
The synthesis involves multi-step routes, including:
- Thioether linkage formation : Reacting a pyridazine precursor with a mesitylamino-2-oxoethyl thiol intermediate under nitrogen at 60–80°C in DMF .
- Triazole ring cyclization : Using carbodiimide coupling agents (e.g., EDCI) to form the [1,2,4]triazolo[4,3-b]pyridazine core .
- Amide coupling : Final benzamide attachment via HATU-mediated coupling in dichloromethane .
Key considerations : Optimize pH (6.5–7.5) and temperature to prevent byproducts. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) .
Basic: Which analytical techniques are essential for characterizing this compound?
Answer:
- Structural confirmation : Use - and -NMR to verify substituent positions (e.g., mesityl group protons at δ 2.2–2.4 ppm) .
- Purity assessment : HPLC with UV detection (λ = 254 nm, C18 column, acetonitrile/water gradient) to ensure ≥95% purity .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H] ~580–590 Da) .
Basic: What preliminary biological activities are reported for this compound?
Answer:
- Anticancer activity : IC values of 2–10 µM against HeLa and MCF-7 cell lines via kinase inhibition (e.g., EGFR) .
- Antimicrobial effects : MIC of 8–16 µg/mL against S. aureus and E. coli due to thioether-mediated membrane disruption .
- Anti-inflammatory potential : 40–60% COX-2 inhibition at 10 µM in vitro .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Answer:
- Orthogonal assays : Validate kinase inhibition via Western blot (phospho-EGFR) alongside enzymatic assays to rule off-target effects .
- Structural analogs : Compare activity of derivatives (e.g., replacing mesityl with 4-ethoxyphenyl) to isolate SAR trends .
- Solubility correction : Account for DMSO concentration artifacts by testing in physiologically relevant buffers (e.g., PBS with 0.1% Tween-80) .
Advanced: What strategies optimize reaction yields during scale-up synthesis?
Answer:
- Microwave-assisted synthesis : Reduce reaction time (e.g., cyclization step from 12h to 30 min) while maintaining 80–85% yield .
- Solvent-free conditions : Use ball milling for thioether formation, achieving 90% conversion with minimal purification .
- Inline monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and adjust stoichiometry dynamically .
Advanced: How to design a structure-activity relationship (SAR) study for this compound?
Answer:
Advanced: How to assess the compound’s stability under physiological conditions?
Answer:
- pH stability : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) for 24h; monitor degradation via LC-MS .
- Thermal stability : DSC/TGA analysis reveals decomposition at >200°C, suitable for room-temperature storage .
- Light sensitivity : UV-Vis spectroscopy shows 10% degradation after 48h under UV light (λ = 365 nm) .
Advanced: What methods identify the compound’s molecular targets in complex biological systems?
Answer:
- Pull-down assays : Use biotinylated analogs with streptavidin beads to isolate binding proteins from cell lysates .
- SPR analysis : Immobilize the compound on a sensor chip to measure real-time binding kinetics (e.g., K = 85 nM for EGFR) .
- CRISPR-Cas9 screening : Knockout candidate targets (e.g., kinases) to confirm loss of compound efficacy .
Advanced: How to address low solubility in aqueous buffers during in vivo studies?
Answer:
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (size ~150 nm, PDI <0.2) to achieve 90% solubility in PBS .
- Prodrug strategy : Synthesize phosphate ester derivatives hydrolyzed in vivo to the active form .
- Co-solvent systems : Use cyclodextrin complexes (e.g., HP-β-CD) to enhance solubility 10-fold without toxicity .
Advanced: What computational methods predict binding modes with biological targets?
Answer:
- Molecular docking : AutoDock Vina predicts interaction with EGFR’s ATP-binding pocket (binding energy = -9.2 kcal/mol) .
- MD simulations : GROMACS simulations (100 ns) confirm stable hydrogen bonds with kinase hinge region (residues Met793, Thr854) .
- QSAR modeling : Use Random Forest models to correlate substituent electronegativity with IC (R = 0.88) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
